2-bromo-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide
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Overview
Description
2-bromo-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the coupling with a benzamide derivative. Specific reagents and conditions may include:
Formation of Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Formation of Piperidine Ring: This step may involve the cyclization of a suitable precursor, such as a 1,5-diamine, under basic conditions.
Coupling with Benzamide: The final step involves the reaction of the piperidine derivative with a benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups on the pyrazole or piperidine rings.
Coupling Reactions: The benzamide moiety can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative of the original compound.
Scientific Research Applications
2-bromo-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of pyrazole and piperidine derivatives with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-bromo-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can act as a bioisostere for other heterocycles, potentially affecting signal transduction pathways or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide
- N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide
- 2-chloro-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide
Uniqueness
2-bromo-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide is unique due to the presence of both a bromine atom and a piperidine ring, which can confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery.
Properties
IUPAC Name |
2-bromo-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O/c1-11-10-15(20-19-11)21-8-6-12(7-9-21)18-16(22)13-4-2-3-5-14(13)17/h2-5,10,12H,6-9H2,1H3,(H,18,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFPRUYABWQXBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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